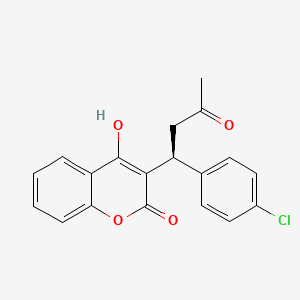
(-)-Coumachlor
Übersicht
Beschreibung
This would include the chemical name, formula, and structure of the compound. It would also cover its appearance (color, state of matter at room temperature, etc.) and any distinctive odor or taste.
Synthesis Analysis
This would detail the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used, as well as the yield and purity of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure and confirm the identity of the compound.Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions (e.g., heat, light, pressure).Physical And Chemical Properties Analysis
This would include measurements of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation, as well as any relevant chemical properties (acidity, basicity, redox potential, etc.).Wissenschaftliche Forschungsanwendungen
1. Versatile Biological Activities
Coumarin, the scaffold of (-)-Coumachlor, is a structure widely found in nature and exhibits a range of biological activities due to its ability to interact with various enzymes and receptors in organisms. This versatility extends to the fields of medicinal chemistry, agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
2. Interaction with Metal Ions
Research on complexes of lanthanides like cerium, lanthanum, and neodymium with Coumachlor sodium salts has been conducted. These studies are essential in understanding the physicochemical properties and potential cytotoxicity of such compounds (Kostova et al., 1999).
3. Development of Fluorescent Chemosensors
Coumarin-based molecules, due to their strong and stable fluorescence emission, are used in designing small-molecule fluorescent chemosensors. These are applied in molecular recognition, imaging, analytical chemistry, and medical science (Cao et al., 2019).
4. Eco-Friendly Corrosion Inhibition
A specific coumarin derivative was studied for its anticorrosion properties for mild steel in acid mediums. The compound demonstrated high inhibition efficiencies and offered eco-friendly alternatives for corrosion protection (Al-amiery et al., 2014).
5. Potential Biodynamic Agents
Coumarins, including (-)-Coumachlor derivatives, have shown potential as versatile biodynamic agents, possessing properties like antioxidant, anti-inflammatory, and antimicrobial activities. They have also been studied for their role in enzyme inhibition related to neurodegenerative diseases (Kulkarni et al., 2006).
6. Ratiometric Bioimaging
Coumarin derivatives have been used in ratiometric and colorimetric fluorescent probes for biological applications like imaging in living cells, bacteria, and zebrafish, demonstrating their utility in bioscience research (He et al., 2020).
Safety And Hazards
This would cover the compound’s toxicity, flammability, and environmental impact, as well as any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would discuss potential applications of the compound and areas for future research.
For a specific compound like “(-)-Coumachlor”, you would need to look up these details in the scientific literature. You could use academic databases like PubMed, Web of Science, or Google Scholar to find relevant papers. Please note that not all compounds will have information available on all of these topics, especially if they are not widely studied. If you have access to a university library, they may be able to help you find more resources. If you’re doing this research for a class or a job, you should also ask your professor or supervisor for guidance. They may be able to suggest specific resources or strategies for finding information.
Eigenschaften
IUPAC Name |
3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWZWCFHUABHE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Coumachlor | |
CAS RN |
70888-76-5 | |
| Record name | Coumachlor, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070888765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COUMACHLOR, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479TYR2D1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)
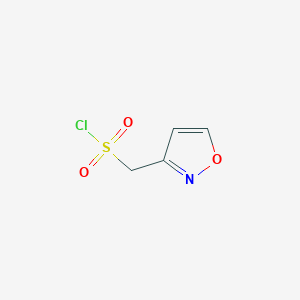
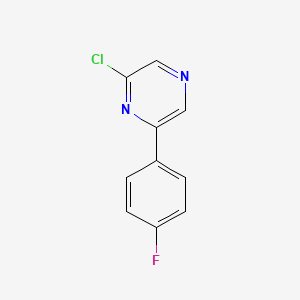

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

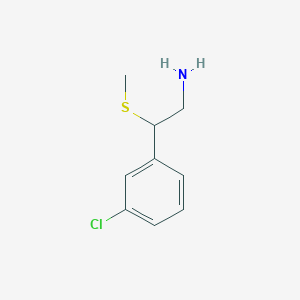
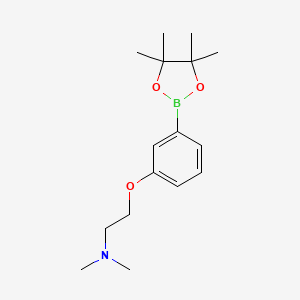
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)
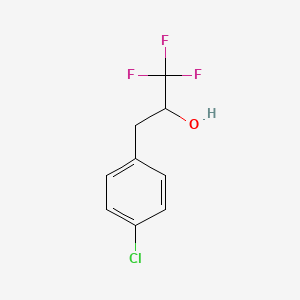
amine hydrochloride](/img/structure/B1455402.png)

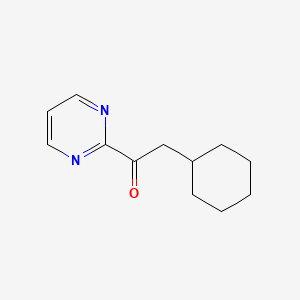
![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)